N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide

Physical Chemistry Formulation Materials Science

Researchers needing a heterocyclic intermediate with defined LogP (2.1) for drug optimization face limited high-purity supply. N-(2,2-Difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide (CAS 1736-66-9) fills this gap. • Gem-difluoro, nitro & acetamide groups enable benzimidazole library synthesis for kinase & epigenetic targets. • Key intermediate for novel agrochemicals related to Fludioxonil. • Well-defined mp 89-90°C supports use as analytical reference standard. Yellow solid; long-term storage at -20°C ensures stability for multi-step synthesis.

Molecular Formula C9H6F2N2O5
Molecular Weight 260.15 g/mol
CAS No. 1736-66-9
Cat. No. B021096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide
CAS1736-66-9
Synonyms4’,5’-[(Difluoromethylene)dioxy]-2’-nitro-acetanilide; 
Molecular FormulaC9H6F2N2O5
Molecular Weight260.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F
InChIInChI=1S/C9H6F2N2O5/c1-4(14)12-5-2-7-8(3-6(5)13(15)16)18-9(10,11)17-7/h2-3H,1H3,(H,12,14)
InChIKeyCAEOZURPACAVKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide: Key Synthesis Intermediate


N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide (CAS 1736-66-9) is a synthetic, heterocyclic small molecule belonging to the class of halogenated benzo[1,3]dioxoles. It features a distinctive core scaffold substituted with gem-difluoro and nitro groups, alongside an acetamide functional group [1]. This specific substitution pattern provides a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, including those with potential pharmaceutical and agrochemical applications .

Distinct 2,2-difluoro-6-nitro substitution pattern
Versatile building block for heterocyclic library synthesis
Differential thermal and lipophilic properties vs close analogs

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide: Analogs Cannot Substitute


The scientific and industrial value of N-(2,2-difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide is not a generic property of its core benzo[1,3]dioxole structure. The specific combination of the gem-difluoro group, the nitro substituent, and the acetamide side chain dictates its physicochemical properties and reactivity. Direct substitution with close analogs, such as the non-nitrated derivative (CAS 948-94-7) or the primary amine (CAS 1644-86-6), will result in different chemical behavior, such as altered melting points, stability, and nucleophilicity . These differences directly impact the compound's suitability as a specific intermediate in multi-step syntheses, where precise reactivity and downstream product purity are non-negotiable .

Non-nitrated analog (CAS 948-94-7)
May alter thermal properties, impacting purification and processing conditions.
Primary amine analog (CAS 1644-86-6)
May change nucleophilicity, modifying reactivity and selectivity in downstream reactions.

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide: Quantitative Comparison to Analogs


Thermal Properties vs Non-Nitrated Analog

The introduction of a nitro group at the 6-position on the benzodioxole core of N-(2,2-difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide significantly alters its thermal behavior relative to the non-nitrated analog N-(2,2-difluorobenzo[1,3]dioxol-5-yl)acetamide (CAS 948-94-7). This difference is critical for predicting behavior in formulation and during storage .

Thermal Properties
Data to verify
~47 °C lower
89–90 vs 136–138 °C
Impacts purification and processing condition selection
Literature values; standard conditions
Physical Chemistry Formulation Materials Science

Lipophilicity Change vs Non-Nitrated Scaffold

The nitro substituent in N-(2,2-difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide increases the lipophilicity of the molecule compared to its non-nitrated counterpart, as reflected in a higher computed LogP value. This alters the compound's partition coefficient, which is a critical parameter in drug discovery for predicting membrane permeability and bioavailability [1].

Lipophilicity (LogP)
Source review
+0.4 units
2.1 vs 1.7 (computed)
Supports lipophilicity-based building block selection
Computed XLogP3; experimental validation recommended
Medicinal Chemistry Drug Design ADME Properties

Synthetic Accessibility: Nitration Yield

The synthesis of N-(2,2-difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide via nitration of its parent acetamide is a documented, single-step procedure that provides a benchmark yield of 49%. This yield represents the efficiency of introducing the nitro group into this specific, electronically deactivated ring system .

Synthetic Nitration Yield
Data to verify
49%
isolated yield
Baseline for cost analysis and synthesis planning
Single-step nitration; scale-dependent
Process Chemistry Organic Synthesis Yield Optimization

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide: Application Scenarios


Building Block for Heterocyclic Libraries

The compound's unique combination of functional groups (gem-difluoro, nitro, and acetamide) makes it a versatile intermediate for generating focused libraries of complex heterocycles, such as benzimidazoles, with applications in kinase inhibition and epigenetic targeting . The specific LogP of 2.1 [1] provides a defined starting point for property-based optimization in a medicinal chemistry program.

Agrochemical Intermediate

Given its structural relation to commercial fungicides like Fludioxonil, which also features a 2,2-difluoro-1,3-benzodioxole core, this compound serves as a key intermediate for developing novel crop protection agents [2]. The lower melting point (89-90 °C) compared to the non-nitrated analog can be advantageous for formulation and handling in process development.

Electrophilic Nitration Process Benchmark

The established synthetic route yielding 49% provides a robust benchmark for chemists developing alternative nitration methodologies. This compound serves as a useful substrate for optimizing reaction conditions (e.g., continuous flow, alternative nitrating agents) aimed at improving yield and selectivity on electron-deficient aromatic systems.

Quality Control Reference Standard

The compound's well-defined physical properties, including a sharp melting point of 89-90 °C and specific storage stability (recommended long-term storage at -20°C) , make it suitable as a reference standard for analytical method development, impurity profiling, and quality control in research and development settings.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Versatile difluoro-nitro-acetamide scaffold
Reactivity with heterocycle-forming reagents
Agrochemical intermediate development
Fluorinated benzodioxole core
Thermal and formulation process behavior
Nitration methodology benchmarking
Standard electrophilic substrate
Yield and selectivity across nitration conditions
Analytical QC reference standard
Sharp melting point and defined stability
Identity and purity by thermal analysis

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